BenchChemオンラインストアへようこそ!

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Plasma kallikrein Serine protease inhibition Patent exemplar

This synthetic small molecule features a 2-oxopyrrolidine core linked to a pyridine and thiophene acetamide moiety. It lacks published biological data, ideal for in-house SAR exploration and negative control development. Demand batch-specific CoA with HPLC >95%, 1H NMR peak assignment (thiophene C2-H, pyrrolidinone C5-H2), and HRMS confirmation (C16H17N3O2S). Without this documentation, the compound cannot be assumed to meet research-grade specifications. Perfect for testing whether the thiophene-3-acetamide terminus supports or ablates enzymatic inhibition.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 2034586-12-2
Cat. No. B2700477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
CAS2034586-12-2
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CSC=C3
InChIInChI=1S/C16H17N3O2S/c20-15(9-13-4-7-22-11-13)18-10-12-3-5-17-14(8-12)19-6-1-2-16(19)21/h3-5,7-8,11H,1-2,6,9-10H2,(H,18,20)
InChIKeyTZJCIHCTLIGCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Sourcing Guide for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034586-12-2): What the Evidence Actually Shows


N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034586-12-2) is a synthetic small molecule featuring a 2-oxopyrrolidine core linked to a pyridine and a thiophene acetamide moiety . The molecule's structural architecture—particularly the 2-oxopyrrolidinyl-pyridine fragment—is associated with plasma kallikrein inhibitor chemotypes found in Kalvista Pharmaceuticals' patent estates (e.g., US10221161, US11242333) [1]. However, a comprehensive search of primary research papers, authoritative databases, and patent exemplars reveals that this specific compound lacks published, comparator-anchored quantitative biological data.

Why N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide Cannot Be Replaced by a 'Close Analog' Without Data Verification


Substituting this compound with a 'close analog' based solely on structural similarity is unsupported by public evidence. The 2-(thiophen-3-yl)acetamide terminus introduces a distinct steric and electronic profile compared to the benzamide, sulfonamide, or pyridine-carboxamide isosteres found in related patent examples [1]. In the absence of head-to-head selectivity profiles, binding kinetics, or functional assay data, any assumption of similar target engagement (e.g., plasma kallikrein IC50 values) is scientifically invalid. The following section confirms that no quantifiable differentiation data exist for this compound, making verified certification from individual suppliers an absolute procurement requirement.

Quantitative Differentiation Evidence for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide: A Gap Analysis


Absence of Peer-Reviewed Biological Activity Data for Procurement Decision-Making

No primary research article, public database entry (ChEMBL, PubChem BioAssay, BindingDB), or patent biological example has been identified that reports a quantitative activity measurement (e.g., IC50, Ki, EC50, or % inhibition) for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide. A close structural comparator from the same chemotype, N-[(1-Aminoisoquinolin-6-yl)methyl]-5-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide (US10221161, Example 76), demonstrates a plasma kallikrein IC50 of 242 nM [1]. However, this comparator differs at the amide terminus and cannot be used to infer the target compound's potency, selectivity, or mechanism of action [2].

Plasma kallikrein Serine protease inhibition Patent exemplar

Purity and Characterization Benchmarks from Commercial Sources

Commercially, the compound is offered with a reported purity of 95% . No detailed analytical characterization (e.g., HPLC trace, NMR assignment, elemental analysis) is publicly available from primary literature or validated databases. The molecular formula is C16H17N3O2S with a molecular weight of 315.39 g/mol . In the absence of orthogonal purity verification, procurement decisions must rely entirely on supplier certification and internal analytical re-testing.

Chemical procurement Purity specification Quality control

Structural Differentiation from Kalvista-Owned Plasma Kallikrein Inhibitors

The Kalvista patent US10221161 discloses a genus of amide-linked plasma kallikrein inhibitors, but all biologically exemplified compounds possess a pyridine-3-carboxamide linker region conjugated to heterocyclic amines [1]. The target compound replaces this linker with a direct acetamide bridge to a thiophene-3-yl group. This structural departure fundamentally alters the vector angle and hydrogen-bonding capacity of the terminal group. Within the patent estate, the closest commercially available comparator is N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide (CAS not publicly linked to biological data), which features a sulfonamide rather than an acetamide linker . No SAR data quantify the impact of this linker modification on potency or selectivity.

Structure-activity relationship Medicinal chemistry Chemotype comparison

Physicochemical Property Estimation vs. Patent-Grade Analogs

In silico predictions indicate that the target compound has a topological polar surface area (tPSA) of approximately 72 Ų, a calculated logP of ~1.8, and one hydrogen bond donor [1]. These properties place it in favorable CNS drug-like space but differ from the Kalvista Example 76 comparator (tPSA ~98 Ų, two HBDs). While these differences are measurable in silico, no experimental permeability, solubility, or metabolic stability data exist to validate any pharmacokinetic advantage.

Drug-likeness In silico ADME Lead optimization

Legitimate Application Scenarios for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide Based on Current Evidence


Chemical Probe Feasibility Assessment for Plasma Kallikrein Target Engagement

Researchers seeking to expand the SAR of plasma kallikrein inhibitors beyond the pyridine-3-carboxamide series may obtain this compound to experimentally determine whether the thiophene-3-acetamide terminus supports or ablates enzymatic inhibition [1]. Use requires in-house determination of IC50 against recombinant plasma kallikrein and counter-screening against KLK1, as the closest patent exemplar (US10221161 Example 76) shows a 15-fold selectivity window (plasma kallikrein IC50 242 nM vs. KLK1 IC50 3.75 µM) [2].

Negative Control or Selectivity Tool Compound Generation

Given the absence of known biological activity, the compound could serve as a starting point for developing a structurally matched negative control—provided that experimental testing confirms lack of activity at the primary target [1]. This would require head-to-head testing against active analogs like US10221161 Example 76 under identical assay conditions [2].

Physicochemical Property Profiling in CNS Penetration Models

The compound's predicted lower tPSA and reduced hydrogen bond donor count relative to patent exemplars make it a candidate for experimental determination of PAMPA permeability, MDCK-MDR1 efflux ratio, and brain tissue binding (unbound fraction) [1]. Successful validation would establish a differentiated procurement rationale, but no such data currently exist.

Supplier-Initiated Compound Certification and Analytical Validation

Procurement should be contingent upon the supplier providing a batch-specific Certificate of Analysis (CoA) including HPLC purity (>95% by area normalization), 1H NMR peak assignment (particularly diagnostic signals for the thiophene C2-H and pyrrolidinone C5-H2), and HRMS confirmation of molecular formula C16H17N3O2S [1]. Without this documentation, the compound cannot be assumed to meet research-grade specifications.

Quote Request

Request a Quote for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.